![molecular formula C14H18ClNOS B5462579 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride](/img/structure/B5462579.png)
2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. These compounds are characterized by the presence of a phenyl group attached to an ethanamine backbone. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride typically involves the following steps:
Formation of the ethanamine backbone: This can be achieved through the reaction of 4-methoxybenzaldehyde with a suitable amine under reductive amination conditions.
Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the ethanamine backbone with a thiophen-2-ylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.
Reduction: Reduction reactions can occur at the phenyl ring or the ethanamine backbone.
Substitution: The compound can undergo substitution reactions, especially at the methoxy group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Potential therapeutic applications, although specific uses would require further research.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride would depend on its specific interactions with biological targets. Potential molecular targets could include receptors or enzymes, and the compound could modulate their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)ethanamine: Lacks the thiophen-2-ylmethyl group.
N-(thiophen-2-ylmethyl)ethanamine: Lacks the 4-methoxyphenyl group.
Uniqueness
The presence of both the 4-methoxyphenyl and thiophen-2-ylmethyl groups in 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride makes it unique compared to its analogs. This unique structure could confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS.ClH/c1-16-13-6-4-12(5-7-13)8-9-15-11-14-3-2-10-17-14;/h2-7,10,15H,8-9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWZVNXNLIHTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.